molecular formula C9H9ClINO B8162012 3-(2-Chloro-5-iodophenoxy)azetidine

3-(2-Chloro-5-iodophenoxy)azetidine

Cat. No.: B8162012
M. Wt: 309.53 g/mol
InChI Key: SUWGXFBMTDZVAX-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-iodophenoxy)azetidine is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-iodophenoxy)azetidine typically involves the formation of the azetidine ring followed by the introduction of the chloro and iodo substituents. One common method involves the cyclization of a suitable precursor, such as a γ-chloroamine, under basic conditions. For example, the use of potassium carbonate in N-methyl-2-pyrrolidone (NMP) or sodium hydride in dimethylformamide (DMF) can facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-iodophenoxy)azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

3-(2-Chloro-5-iodophenoxy)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-iodophenoxy)azetidine involves its interaction with molecular targets through its reactive functional groups. The chloro and iodo substituents can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The azetidine ring’s strain also plays a crucial role in its reactivity, facilitating ring-opening and other transformations under specific conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chloro-5-iodophenoxy)azetidine is unique due to the combination of its azetidine ring and the specific chloro and iodo substituents. This combination imparts distinct reactivity and stability characteristics, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-(2-chloro-5-iodophenoxy)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClINO/c10-8-2-1-6(11)3-9(8)13-7-4-12-5-7/h1-3,7,12H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWGXFBMTDZVAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=C(C=CC(=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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